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Das NLRP3-Inflammasom ist ein intrazellulärer Multiproteinkomplex, der eine entscheidende

Rolle in der angeborenen Immunantwort spielt. Seine fehlgeleitete Aktivierung wird mit einer

Vielzahl von entzündlichen Erkrankungen in Verbindung gebracht, was es zu einem attraktiven

Ziel für die Entwicklung von Therapeutika macht.[1] Dieser Leitfaden bietet einen objektiven

Vergleich der Leistung von drei wichtigen niedermolekularen Inhibitoren des NLRP3-

Inflammasoms: MCC950, Dapansutril und CY-09, unterstützt durch experimentelle Daten.

Leistungsvergleichsdaten
Die folgende Tabelle fasst die wichtigsten quantitativen Leistungsdaten für MCC950,

Dapansutril und CY-09 zusammen. Die Daten stammen aus In-vitro-Assays, die die Hemmung

der NLRP3-Aktivierung messen.
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Parameter MCC950
Dapansutril
(OLT1177)

CY-09

Wirkmechanismus

Direkte Hemmung der

NLRP3-ATPase-

Aktivität durch

Bindung an das

NACHT-Domänen-

Walker-B-Motiv,

wodurch die

Konformationsänderu

ng und

Oligomerisierung von

NLRP3 verhindert

wird.[2][3]

Hemmt die NLRP3-

ATPase-Aktivität und

verhindert die

Interaktion von

NLRP3 mit ASC, was

die Assemblierung

des Inflammasoms

blockiert.[4][5][6]

Bindet direkt an die

ATP-Bindungsstelle

der NLRP3-NACHT-

Domäne (Walker-A-

Motiv) und hemmt die

ATPase-Aktivität, was

die Assemblierung

und Aktivierung des

Inflammasoms

unterdrückt.[7][8]

IC₅₀ (IL-1β-

Freisetzung)

7,5 nM (in Maus-

BMDMs)[2], 8,1 nM (in

menschlichen MDMs)

[2]

~1 µM (in J774-

Makrophagen)[5],

hemmt die IL-1β-

Freisetzung in

menschlichen

Monozyten von

CAPS-Patienten um

84 %[9]

6 µM (in Maus-

BMDMs)[5]

Selektivität

Selektiv für NLRP3;

keine Wirkung auf die

Inflammasomen AIM2,

NLRC4 oder NLRP1.

[10]

Selektiver NLRP3-

Inflammasom-

Inhibitor.[11]

Spezifischer Inhibitor

für das NLRP3-

Inflammasom; keine

Wirkung auf die

Inflammasomen AIM2

oder NLRC4.[12]

Orale Bioverfügbarkeit Ja Ja[11]

Nicht explizit

angegeben, aber in

In-vivo-Mausmodellen

wirksam.[13]

Klinische Entwicklung Die klinische Phase-II-

Studie wurde

aufgrund von

In Phase-II/III-Studien

für Gichtanfälle und

Präklinische

Entwicklung.
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Lebertoxizität

eingestellt.[14]

andere entzündliche

Erkrankungen.[15][16]

BMDMs: aus Knochenmark gewonnene Makrophagen; MDMs: aus Monozyten gewonnene

Makrophagen; CAPS: Cryopyrin-assoziierte periodische Syndrome.

Signalisierungsweg des NLRP3-Inflammasoms
Der folgende Signalweg illustriert die kanonische Aktivierung des NLRP3-Inflammasoms und

die Angriffspunkte der hier verglichenen Inhibitoren.
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Abbildung 1: Vereinfachter Signalweg der NLRP3-Inflammasom-Aktivierung und Angriffspunkte

der Inhibitoren.

Experimentelle Protokolle
Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Bewertung der

Wirksamkeit von NLRP3-Inhibitoren.

1. In-vitro-Hemmung der IL-1β-Freisetzung in Makrophagen

Dieses Protokoll ist der Goldstandard zur Messung der direkten hemmenden Wirkung einer

Verbindung auf die NLRP3-Aktivierung.

Zellkultur: Aus Knochenmark gewonnene Makrophagen (BMDMs) von Mäusen oder

menschliche periphere mononukleäre Blutzellen (PBMCs), die zu Makrophagen differenziert

wurden, werden in geeigneten Medien kultiviert.

Priming (Signal 1): Die Zellen werden für 3-4 Stunden mit Lipopolysaccharid (LPS; 1 µg/ml)

vorinkubiert. Dies ahmt die erste Stufe der Inflammasom-Aktivierung nach, indem es die

Transkription von NLRP3 und pro-IL-1β hochreguliert.

Inhibitor-Behandlung: Die Zellen werden für 30-60 Minuten mit verschiedenen

Konzentrationen des zu testenden Inhibitors (z. B. MCC950, Dapansutril, CY-09) oder einem

Vehikel (DMSO) behandelt.

Aktivierung (Signal 2): Die NLRP3-Aktivierung wird durch Zugabe eines spezifischen

Stimulus wie ATP (5 mM für 45 Minuten) oder Nigericin (10 µM für 60 Minuten) induziert.

Diese Stimuli verursachen einen Kalium-Efflux, ein gemeinsames Signal für die NLRP3-

Aktivierung.

Probenentnahme und Analyse: Die Zellkulturüberstände werden gesammelt. Die

Konzentration des freigesetzten, reifen IL-1β wird mittels Enzyme-linked Immunosorbent

Assay (ELISA) quantifiziert.

Datenauswertung: Die prozentuale Hemmung der IL-1β-Freisetzung wird für jede

Inhibitorkonzentration im Vergleich zur Vehikelkontrolle berechnet. Aus diesen Daten wird die

halbmaximale Hemmkonzentration (IC₅₀) bestimmt.
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2. ASC-Oligomerisierungs-Assay (ASC-Speck-Bildung)

Dieses bildgebungsbasierte Verfahren visualisiert die Assemblierung des Inflammasoms.

Zellmodell: Es werden unsterbliche Makrophagenlinien verwendet, die stabil ein mit einem

fluoreszierenden Protein markiertes ASC-Fusionsprotein (z. B. ASC-Cerulean) exprimieren.

Versuchsablauf: Die Zellen werden wie im obigen Protokoll geprimt, mit dem Inhibitor

behandelt und mit einem NLRP3-Stimulus aktiviert.

Mikroskopie: Die Zellen werden mittels Fluoreszenzmikroskopie abgebildet. Bei der

Aktivierung des Inflammasoms oligomerisiert ASC und bildet einen großen

zytoplasmatischen Punkt, der als „ASC-Speck“ bezeichnet wird.

Quantifizierung: Die Anzahl der Zellen, die einen ASC-Speck enthalten, wird in jedem

Behandlungszustand gezählt. Ein wirksamer Inhibitor reduziert die Anzahl der Zellen mit

ASC-Specks.[10]
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Abbildung 2: Arbeitsablauf des ASC-Oligomerisierungs-Assays (ASC-Speck-Bildung).

3. In-vivo-Modell der Peritonitis

Dieses Modell bewertet die Wirksamkeit eines Inhibitors in einem lebenden Organismus.
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Tiermodell: Es werden C57BL/6-Mäuse verwendet.

Inhibitor-Verabreichung: Der Inhibitor (z. B. MCC950) wird den Mäusen oral oder

intraperitoneal (i.p.) verabreicht.

Induktion der Peritonitis: Eine Stunde nach der Verabreichung des Inhibitors wird eine sterile

Peritonitis durch i.p. Injektion von LPS (zur Vorbereitung) gefolgt von einer i.p. Injektion von

ATP (zur Aktivierung) induziert.

Probenentnahme: Nach einer festgelegten Zeit (z. B. 1-2 Stunden) werden die Mäuse

eingeschläfert und die Peritonealhöhle wird mit PBS gespült, um die Peritonealflüssigkeit zu

sammeln.

Analyse: Die Konzentration von IL-1β in der Peritonealflüssigkeit wird mittels ELISA

gemessen. Die Infiltration von Entzündungszellen (z. B. Neutrophilen) wird

durchflusszytometrisch analysiert.

Ergebnis: Ein wirksamer Inhibitor reduziert signifikant die IL-1β-Spiegel und die Infiltration

von Entzündungszellen in der Peritonealflüssigkeit im Vergleich zu mit Vehikel behandelten

Tieren.

Zusammenfassung und Ausblick
MCC950 ist ein hochpotenter und spezifischer NLRP3-Inhibitor, der als wertvolles

Forschungswerkzeug dient. Seine klinische Entwicklung wurde jedoch aufgrund von

Sicherheitsbedenken (Hepatotoxizität) eingestellt.[14]

Dapansutril (OLT1177) ist ein oral bioverfügbarer, selektiver NLRP3-Inhibitor, der in

klinischen Studien für entzündliche Erkrankungen wie Gicht vielversprechende Ergebnisse in

Bezug auf Sicherheit und Wirksamkeit gezeigt hat.[17][18]

CY-09 ist ein weiterer spezifischer, direkter NLRP3-Inhibitor, der sich in präklinischen

Modellen als wirksam erwiesen hat.[8][13] Er bindet an eine andere Stelle der NLRP3-

ATPase als MCC950, was alternative Ansätze für das Design von Inhibitoren aufzeigt.

Die direkte Hemmung des NLRP3-Inflammasoms stellt eine vielversprechende

Therapiestrategie für eine Vielzahl von entzündlichen Erkrankungen dar. Während frühe
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Inhibitoren wie MCC950 den Weg geebnet haben, zeigen neuere Verbindungen wie

Dapansutril das Potenzial, diese Strategie sicher in die klinische Praxis zu überführen. Die

fortgesetzte Forschung und Entwicklung in diesem Bereich ist entscheidend, um die nächste

Generation von NLRP3-Inhibitoren mit optimierter Wirksamkeit und Sicherheit zu entwickeln.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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